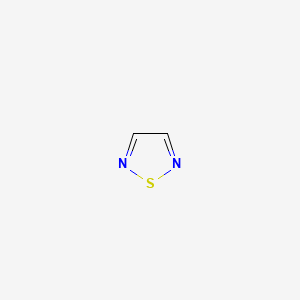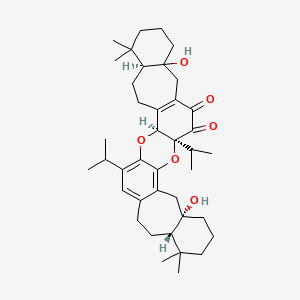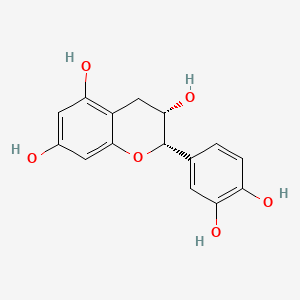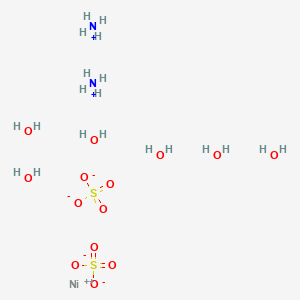
1,2,5-Thiadiazole
Overview
Description
Synthesis Analysis
The parent 1,2,5-thiadiazole has been prepared from the reaction of ethylenediamine with sulfur monochloride, sulfur dichloride, or sulfur dioxide . Similarly, 3,4-dimethyl-1,2,5-thiadiazole has also been obtained from the reaction of 2,3-diaminobutane with SCl2 .
Molecular Structure Analysis
This compound is characterized by a five-membered ring structure that includes two nitrogen atoms, one sulfur atom, and two carbon atoms . The molecular formula is CHNS, with an average mass of 86.116 Da and a monoisotopic mass of 85.993866 Da .
Chemical Reactions Analysis
Thiadiazoles demonstrate various unique chemical properties, contributing to their utility in diverse applications. One of their prominent characteristics is their ability to participate in a variety of chemical reactions, making them a versatile tool in organic synthesis . They readily form derivatives with different functional groups, which allows them to serve as building blocks in the creation of complex organic molecules .
Physical And Chemical Properties Analysis
The physical properties of thiadiazoles largely depend on their specific isomeric form and any substituents they may carry. In general, they are solid at room temperature, have low melting points, and are relatively stable under normal conditions . They are typically colorless and have a faint, distinctive odor .
Scientific Research Applications
Diverse Pharmacological Potentials : 1,2,5-Thiadiazole and its analogues are recognized for their wide range of pharmacological potentials, including antihypertensive, anti-HIV, antimicrobial, and antileishmanial activities. These compounds are increasingly significant in both biomedicine and material sciences (Mali & Pandey, 2021).
Fungicidal and Antiviral Activities : A study on 5-methyl-1,2,3-thiadiazoles synthesized via the Ugi reaction revealed their potential in novel pesticide development. These compounds demonstrated broad-spectrum activities against various fungi and exhibited promising antiviral activities (Zheng et al., 2010).
Anticancer and Other Biological Activities : The 1,3,4-thiadiazole derivatives, closely related to this compound, show a variety of biological activities including anticancer properties, antibacterial, antifungal, and antitubercular effects, as well as impacts on the central nervous system such as anticonvulsant and antidepressant effects (Matysiak, 2015).
Potential in Medicinal Chemistry : Thiadiazoles, including this compound, have shown significant therapeutic potential due to their unique properties, including improved liposolubility and ability to cross cellular membranes. These compounds exhibit a range of biological activities such as anti-inflammatory, anticancer, antibacterial, antifungal, antiviral, antiparasitic, anticonvulsant, anticoagulant, and antidiabetic properties (Li et al., 2013).
Applications in Material Science : this compound and its derivatives are also important in material science applications, such as corrosion inhibitors, photovoltaic materials, and liquid crystals, highlighting their versatility beyond medicinal uses (Rakitin, 2019).
Mechanism of Action
While specific mechanisms of action for 1,2,5-thiadiazole are not well-documented, related compounds such as 1,3,4-thiadiazole molecules have shown effectiveness against different types of bacteria and fungi . They have also been found to exhibit antimicrobial, antiviral, anti-inflammatory, and anticancer properties .
Safety and Hazards
When handling 1,2,5-thiadiazole, it is advised to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
1,2,5-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N2S/c1-2-4-5-3-1/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGKZGLPXCRRAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182982 | |
| Record name | 1,2,5-Thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
288-39-1 | |
| Record name | 1,2,5-Thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=288-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,5-Thiadiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,5-Thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-(4-Nitrophenyl)-2-furanyl]-(1-piperidinyl)methanone](/img/structure/B1194931.png)


![2-[(1-methyl-5-tetrazolyl)thio]-N-(2-phenylphenyl)acetamide](/img/structure/B1194934.png)




![[[(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-4-azido-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1194943.png)



